N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a benzamide group, a triazolopyridazine core, and a methoxyphenethylamine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of action
1,2,4-triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of action
The mode of action of 1,2,4-triazole compounds can vary widely depending on their specific structure and the target they interact with. They are known for their ability to form hydrogen bonds with their targets due to the presence of nitrogen atoms in the triazole ring .
Biochemical pathways
1,2,4-triazole compounds can affect a variety of biochemical pathways due to their broad range of biological activities. The specific pathways affected would depend on the particular compound and its targets .
Pharmacokinetics
The ADME properties of 1,2,4-triazole compounds can vary widely depending on their specific structure. Some triazole compounds are known to have good bioavailability .
Result of action
The molecular and cellular effects of 1,2,4-triazole compounds can include a variety of outcomes, such as antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects .
Action environment
The action, efficacy, and stability of 1,2,4-triazole compounds can be influenced by a variety of environmental factors. These can include the presence of other compounds, pH, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.
Attachment of the Methoxyphenethylamine Moiety: This step involves the nucleophilic substitution reaction where the triazolopyridazine core is reacted with 4-methoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Benzamide Group: The final step involves the acylation of the intermediate product with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The benzamide and methoxyphenethylamine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced triazolopyridazine derivatives.
Substitution: Formation of various substituted benzamides or triazolopyridazines.
Scientific Research Applications
N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a similar methoxyphenethylamine moiety.
tert-Butylamine: Another amine with different structural features but similar reactivity.
2-Aminoethyl methacrylate hydrochloride: Contains an aminoethyl group similar to the ethylbenzamide moiety.
Uniqueness
N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings, providing a diverse range of chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-[6-[2-(4-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-31-19-9-7-17(8-10-19)13-15-24-20-11-12-21-26-27-22(29(21)28-20)14-16-25-23(30)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVZGVMQZDSXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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